5,8-Epoxydaucane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Epoxydaucane involves the cyclization of appropriate precursors under specific conditions. One common method is the epoxidation of daucane derivatives using peracids or other oxidizing agents . The reaction typically requires controlled temperatures and the presence of a catalyst to ensure the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction from natural sources such as wild carrots. The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps such as chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5,8-Epoxydaucane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into other functional groups.
Substitution: The epoxide ring can be opened by nucleophiles, leading to substitution products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the epoxide ring.
Major Products Formed
The major products formed from these reactions include various oxygenated sesquiterpenoids and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5,8-Epoxydaucane has several scientific research applications:
Chemistry: It is used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its characteristic aroma
Mechanism of Action
The mechanism of action of 5,8-Epoxydaucane involves its interaction with various molecular targets. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Carotol: Another sesquiterpenoid found in carrots, with similar structural features.
Daucane: The parent compound from which 5,8-Epoxydaucane is derived.
Oxanes: A broader class of compounds containing the oxane ring structure
Uniqueness
This compound is unique due to its specific epoxide ring structure, which imparts distinct chemical reactivity and biological activity. Its presence in wild carrots and other root vegetables also makes it a valuable biomarker for the consumption of these foods .
Properties
CAS No. |
56484-24-3 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
5,8-dimethyl-2-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecane |
InChI |
InChI=1S/C15H26O/c1-11(2)12-5-6-13(3)7-8-14(4)9-10-15(12,13)16-14/h11-12H,5-10H2,1-4H3 |
InChI Key |
WABYSPBNXHXFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(C13CCC(O3)(CC2)C)C |
Origin of Product |
United States |
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